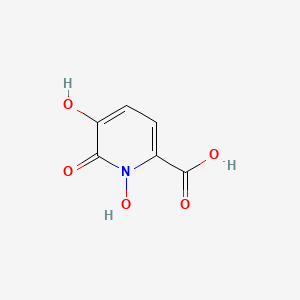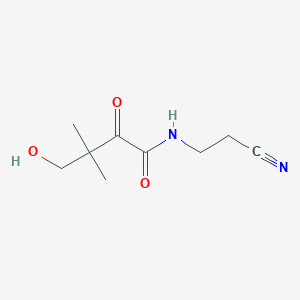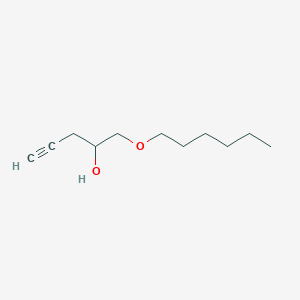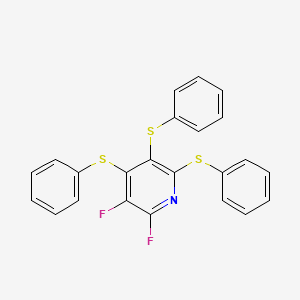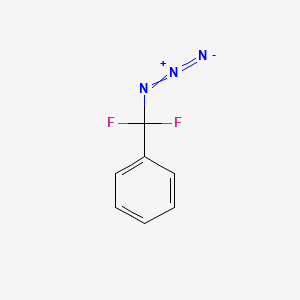
Benzene, (azidodifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, (azidodifluoromethyl)- is an organic compound characterized by the presence of an azidodifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (azidodifluoromethyl)- typically involves the introduction of an azidodifluoromethyl group to a benzene ring. This can be achieved through various methods, including:
Nucleophilic substitution reactions: Starting with a halogenated benzene derivative, the halogen can be replaced by an azidodifluoromethyl group using a suitable nucleophile.
Diazotization reactions: Aniline derivatives can be diazotized and subsequently reacted with azidodifluoromethylating agents to introduce the desired group.
Industrial Production Methods: While specific industrial methods for the large-scale production of Benzene, (azidodifluoromethyl)- are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.
化学反应分析
Types of Reactions: Benzene, (azidodifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The azidodifluoromethyl group can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the azido group into an amine or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Lewis acids such as aluminum chloride (AlCl3) for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
Benzene, (azidodifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in bioconjugation techniques, where the azido group can react with alkyne-containing molecules in click chemistry.
Medicine: Investigated for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Benzene, (azidodifluoromethyl)- involves its reactivity due to the presence of the azido group. This group can participate in various chemical reactions, such as:
Nucleophilic aromatic substitution: The azido group can be replaced by nucleophiles, leading to the formation of new compounds.
Click chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles, which are useful in various applications.
相似化合物的比较
Benzene, (difluoromethyl)-: Lacks the azido group, making it less reactive in certain types of chemical reactions.
Benzene, (trifluoromethyl)-: Contains an additional fluorine atom, which can influence its reactivity and properties.
Azidobenzene: Contains an azido group but lacks the difluoromethyl group, leading to different chemical behavior.
属性
CAS 编号 |
114467-89-9 |
|---|---|
分子式 |
C7H5F2N3 |
分子量 |
169.13 g/mol |
IUPAC 名称 |
[azido(difluoro)methyl]benzene |
InChI |
InChI=1S/C7H5F2N3/c8-7(9,11-12-10)6-4-2-1-3-5-6/h1-5H |
InChI 键 |
VNFUAQVUHARBBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(N=[N+]=[N-])(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


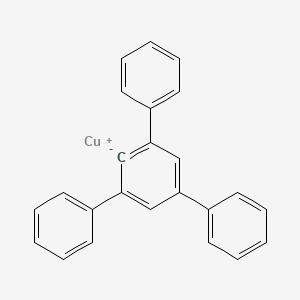
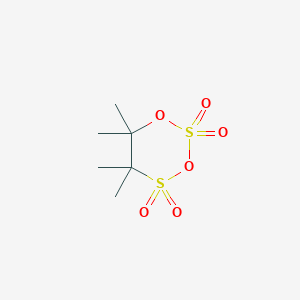
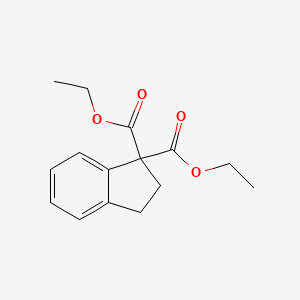
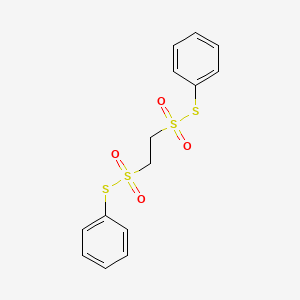
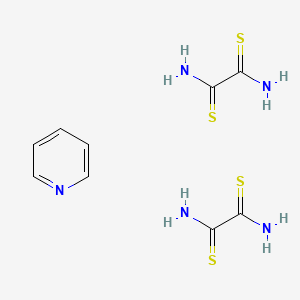
![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
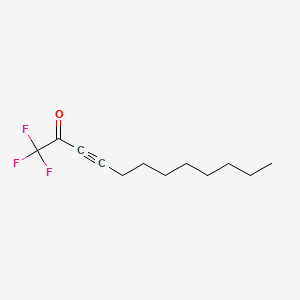
![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)
